molecular formula C15H18N4O3S B2637383 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034243-84-8

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2637383
CAS RN: 2034243-84-8
M. Wt: 334.39
InChI Key: BPBWKRDVVGNBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione, also known as MTIP, is a small molecule that has been extensively studied for its potential therapeutic applications. MTIP is a potent and selective antagonist of the M4 muscarinic acetylcholine receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. MTIP has been shown to modulate a variety of physiological and behavioral processes, including cognition, mood, and motor function.

Scientific Research Applications

  • Anti-arrhythmic Potential : A study by Pękala et al. (2005) focused on the synthesis of derivatives of imidazolidine-2,4-dione, examining their potential anti-arrhythmic effects. Although the specific compound was not directly studied, related compounds in the study demonstrated properties belonging to class Ia anti-arrhythmics, based on the Vaughan Williams classification. This suggests possible applications in cardiovascular research and therapy (Pękala et al., 2005).

  • Chemosensitizer for Antibiotic Resistance : Matys et al. (2015) explored imidazolidine-4-one derivatives, similar to the compound , for their potential to enhance antibiotic effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). These derivatives demonstrated potent activity in combination with β-lactam antibiotics and ciprofloxacin, suggesting potential applications in overcoming antibiotic resistance (Matys et al., 2015).

  • Cancer Efflux Pump Inhibition : Żesławska et al. (2019) investigated imidazolidin-2,4‐dione derivatives for their role in inhibiting the ABCB1 cancer efflux pump. These studies revealed significant inhibitory action on the ABCB1 pump and notable cytotoxic and antiproliferative properties, particularly in multidrug resistance cells. This indicates the potential for these compounds in cancer research, especially concerning drug resistance mechanisms (Żesławska et al., 2019).

  • Antimicrobial Activity : Research by Prakash et al. (2011) on derivatives of thiazolidine-2,4-diones, including compounds structurally related to the one , revealed good in vitro antibacterial activity against gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents (Prakash et al., 2011).

properties

IUPAC Name

3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-23-13-11(3-2-6-16-13)14(21)18-7-4-10(5-8-18)19-12(20)9-17-15(19)22/h2-3,6,10H,4-5,7-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBWKRDVVGNBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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